RF Plasma Deposition Rate: PADP Outperforms PAPA by 3- to 9-Fold
In a direct head-to-head study under identical RF plasma conditions, pentafluoroallyldiethylphosphonate (PADP, the target compound) deposited at rates of 136–390 Å/min, whereas perfluoroallylphosphonic acid (PAPA) deposited at only 41.7 Å/min without argon and fell below 20 Å/min when argon was introduced as a carrier gas; addition of argon to PADP discharges further increased its deposition rate [1].
| Evidence Dimension | RF plasma polymer deposition rate on substrates |
|---|---|
| Target Compound Data | 136–390 Å/min (PADP, diethyl ester) |
| Comparator Or Baseline | 41.7 Å/min (PAPA, free phosphonic acid); <20 Å/min with argon |
| Quantified Difference | 3.3- to 9.4-fold higher deposition rate for PADP; opposite response to argon carrier gas |
| Conditions | Radiofrequency plasma reactor; PADP and PAPA monomers evaluated with and without argon carrier gas |
Why This Matters
For industrial plasma coating processes, a 3–9× throughput advantage directly translates into reduced processing time and cost, making PADP the mandatory choice over PAPA for scalable surface modification.
- [1] Marchant, R.E. et al. Radiofrequency Plasma Polymers Containing Ionic Phosphonate Groups: Effect of Monomer Structure and Carrier Gas on Properties and Deposition Rate. J. Polym. Res. 7, 127–149 (2002). View Source
